molecular formula C15H19BrN2O B13409763 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide

4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide

Cat. No.: B13409763
M. Wt: 323.23 g/mol
InChI Key: VDCUSXLXJHVOLX-UHFFFAOYSA-N
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Description

4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a hydrobromide salt derivative of a pyridine-containing aniline compound. Its structure comprises a pyridine ring substituted with an ethyl group at the 5-position, linked via an ethoxy bridge to a para-aminophenyl group (aniline). The hydrobromide salt enhances its stability and solubility compared to the free base form.

Properties

Molecular Formula

C15H19BrN2O

Molecular Weight

323.23 g/mol

IUPAC Name

4-[2-(5-ethylpyridin-2-yl)ethoxy]aniline;hydrobromide

InChI

InChI=1S/C15H18N2O.BrH/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15;/h3-8,11H,2,9-10,16H2,1H3;1H

InChI Key

VDCUSXLXJHVOLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)N.Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Pioglitazone Hydrochloride

Pioglitazone hydrochloride, a thiazolidinedione-class antidiabetic drug, shares a structural motif with the target compound: the 4-[2-(5-ethyl-2-pyridinyl)ethoxy]phenyl group. However, pioglitazone incorporates a benzyl-thiazolidinedione moiety at the para position of the phenyl ring, which is critical for its peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist activity .

Property 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline Hydrobromide Pioglitazone Hydrochloride
Core Structure Pyridinyl-ethoxy-aniline Pyridinyl-ethoxy-benzyl-thiazolidinedione
Functional Groups Aniline, hydrobromide salt Thiazolidinedione, hydrochloride salt
Molecular Weight Not explicitly reported 392.90 g/mol
Pharmacological Role Potential intermediate or precursor PPAR-γ agonist (antidiabetic)

The absence of the thiazolidinedione group in the target compound precludes PPAR-γ agonist activity, highlighting how minor structural changes drastically alter biological function. The hydrobromide salt may offer distinct crystallinity or solubility advantages over pioglitazone’s hydrochloride form .

Comparison with Structural Analogs from Chemical Databases

lists analogs of 4-(2-(pyrrolidin-1-yl)ethoxy)aniline hydrobromide (similarity score: 0.88) and others (similarity scores: 0.81). Key differences include:

  • 4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (Similarity: 0.88): Replaces the pyridine ring with a pyrrolidine group.
  • A253323 (10541-78-3) (Similarity: 0.81): Likely varies in substituent position or identity, impacting steric and electronic profiles.

These analogs underscore the importance of the pyridine-ethoxy-aniline backbone in defining the target compound’s uniqueness. The ethyl-pyridine group may enhance lipophilicity compared to pyrrolidine analogs, influencing membrane permeability in biological systems .

Biological Activity

4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an ethoxy group and an aniline moiety. The chemical structure can be represented as follows:

C15H18BrN1O1\text{C}_{15}\text{H}_{18}\text{BrN}_1\text{O}_1

Biological Activity Overview

The biological activity of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide has been evaluated in various studies, primarily focusing on its cytotoxic properties against different cancer cell lines.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound exhibits significant activity against several tumor cell lines. For instance:

Cell Line IC50 (µM) Reference
A459 (Lung Cancer)10.5
SK-OV-3 (Ovarian)8.0
HCT 15 (Colon)12.0

These results indicate that the compound is particularly potent against ovarian cancer cells compared to other tested lines.

The mechanism by which 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide exerts its cytotoxic effects appears to involve the inhibition of specific protein kinases, which are critical for cell proliferation and survival. Research suggests that it may act as a protein tyrosine kinase inhibitor, disrupting signaling pathways essential for tumor growth.

Case Studies and Applications

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies : A study involving the treatment of SK-OV-3 cells showed that the compound induced apoptosis through the activation of caspase pathways, leading to programmed cell death. The results indicated a dose-dependent response, further supporting its potential as an anti-cancer agent .
  • Animal Models : In vivo studies in murine models have demonstrated that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest its efficacy in a therapeutic context .
  • Combination Therapies : Preliminary research indicates that combining this compound with established chemotherapeutics may enhance overall efficacy, potentially overcoming resistance mechanisms seen in certain cancer types .

Safety and Toxicity

While the cytotoxic effects on cancer cells are promising, it is crucial to assess the safety profile of 4-[2-(5-Ethyl-2-pyridinyl)]ethoxyaniline hydrobromide. Toxicological evaluations have shown moderate toxicity levels in non-target cells, necessitating further investigations to optimize dosing regimens and minimize side effects.

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